

Challenges in handling and storing 14-Bromo-1-tetradecanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **14-Bromo-1-tetradecanol**

Cat. No.: **B1271965**

[Get Quote](#)

Technical Support Center: 14-Bromo-1-tetradecanol

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of **14-Bromo-1-tetradecanol** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **14-Bromo-1-tetradecanol** and what are its primary applications?

14-Bromo-1-tetradecanol is a halogenated fatty alcohol with the chemical formula $C_{14}H_{29}BrO$. [1] It possesses a long hydrocarbon chain, making it useful as a starting material in various organic synthesis reactions.[1] Its bifunctional nature, containing both a hydroxyl (-OH) group and a terminal bromine (-Br) atom, allows for a range of chemical modifications. The hydroxyl group can undergo esterification, etherification, or oxidation, while the bromo group is suitable for nucleophilic substitution reactions to introduce new functionalities.[1]

Q2: What are the main hazards associated with **14-Bromo-1-tetradecanol**?

The primary hazards associated with **14-Bromo-1-tetradecanol** are irritation to the skin, eyes, and respiratory system.[2] It is classified with the following hazard statements:

- H315: Causes skin irritation.[2]

- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Due to the presence of bromine, similar compounds can also be lachrymators (tear-gas like).[1]

Q3: How should **14-Bromo-1-tetradecanol** be stored?

To ensure its stability, **14-Bromo-1-tetradecanol** should be stored in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[3]

Q4: What are the general physical properties of **14-Bromo-1-tetradecanol**?

14-Bromo-1-tetradecanol is a solid at room temperature.[3] Due to its long hydrocarbon chain, it is expected to be poorly soluble in water but soluble in common organic solvents.

Quantitative Data

The following table summarizes key quantitative data for **14-Bromo-1-tetradecanol** and its parent compound, 1-Tetradecanol, for comparison.

Property	14-Bromo-1-tetradecanol	1-Tetradecanol
Molecular Formula	C ₁₄ H ₂₉ BrO	C ₁₄ H ₃₀ O
Molecular Weight	293.28 g/mol [2]	214.39 g/mol [4]
Melting Point	Not available	38 °C[4]
Boiling Point	Not available	289 °C
Density	Not available	0.824 g/cm ³ [4]
Solubility in Water	Expected to be very low	Practically insoluble[4]
Solubility in Organic Solvents	Soluble in common organic solvents	Soluble in diethyl ether, slightly soluble in ethanol[4]

Experimental Protocols

Detailed Methodology: Williamson Ether Synthesis of 14-(p-tolyloxy)tetradecan-1-ol

This protocol describes the synthesis of an ether from **14-Bromo-1-tetradecanol** and p-cresol, a common reaction for such a substrate.

Materials:

- **14-Bromo-1-tetradecanol**
- p-cresol
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum and needles
- Inert gas supply (Argon or Nitrogen)
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography

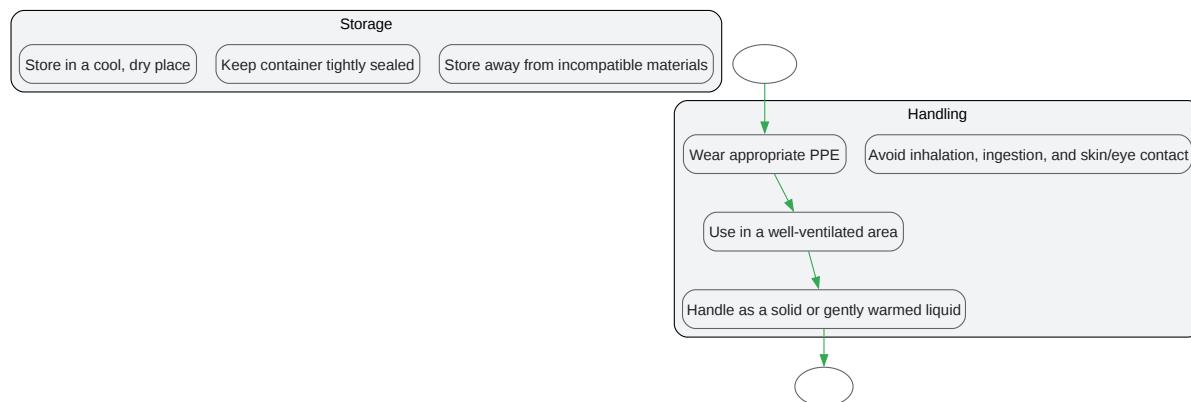
Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-cresol (1.1 equivalents) in anhydrous DMF.
- Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Nucleophilic Substitution: Dissolve **14-Bromo-1-tetradecanol** (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
- Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Washing: Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Troubleshooting Guides

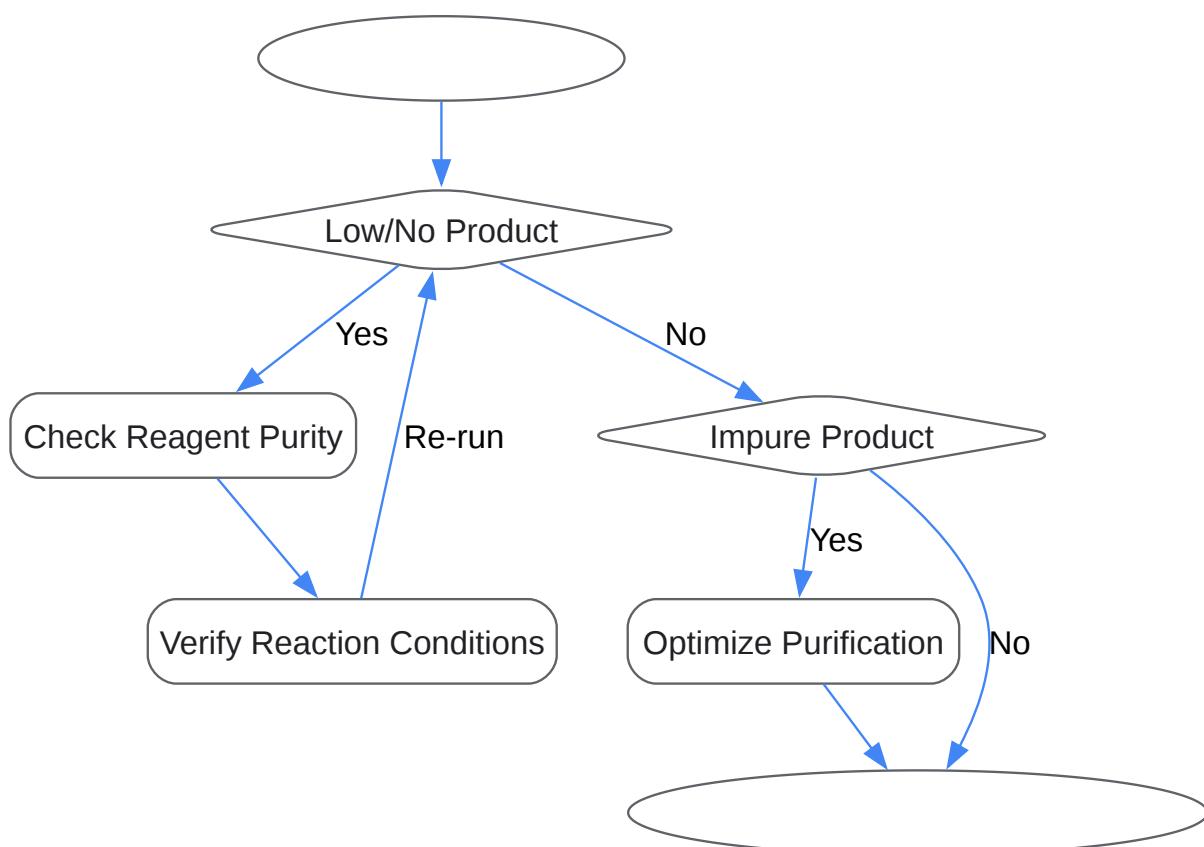
Issue 1: Low or No Product Yield in Williamson Ether Synthesis

Possible Cause	Troubleshooting Step
Incomplete deprotonation of the alcohol.	Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Allow adequate time for the deprotonation to complete before adding the alkyl halide.
Inactive 14-Bromo-1-tetradecanol.	Verify the purity of the starting material. Degradation can occur with improper storage.
Reaction temperature is too low.	For long-chain alkyl halides, a moderate increase in temperature may be necessary to facilitate the reaction. Monitor for potential side reactions.
Steric hindrance.	While 14-Bromo-1-tetradecanol is a primary bromide, the long chain can affect reaction kinetics. Ensure adequate reaction time.


Issue 2: Presence of Impurities in the Final Product

Possible Cause	Troubleshooting Step
Unreacted starting materials.	Improve purification methods, such as optimizing the solvent system for column chromatography.
Formation of elimination byproducts.	Use a less sterically hindered base if possible, although with a primary bromide, this is less likely. Lowering the reaction temperature can also disfavor elimination.
Hydrolysis of the bromo- group.	Ensure anhydrous reaction conditions. Water can compete as a nucleophile.

Issue 3: Difficulty in Handling or Dispensing **14-Bromo-1-tetradecanol**


Possible Cause	Troubleshooting Step
Solid nature at room temperature.	Gently warm the container in a water bath to melt the solid for easier transfer.
Static electricity causing the solid to cling to surfaces.	Use an anti-static gun or ensure a humid environment (if compatible with the experiment) to dissipate static charges.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for safe handling and storage of **14-Bromo-1-tetradecanol**.

[Click to download full resolution via product page](#)

Caption: Logical troubleshooting workflow for experiments with **14-Bromo-1-tetradecanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 14-Bromo-1-tetradecanol | 72995-94-9 [smolecule.com]
- 2. 14-Bromo-1-tetradecanol | C14H29BrO | CID 2757182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Challenges in handling and storing 14-Bromo-1-tetradecanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271965#challenges-in-handling-and-storing-14-bromo-1-tetradecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com